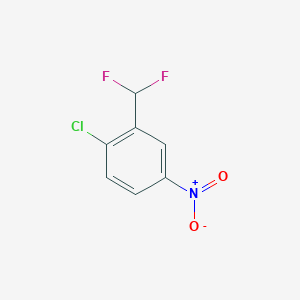

1-Chloro-2-(difluoromethyl)-4-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-(difluoromethyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXIMSLYUJZLJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001267526 | |

| Record name | 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627527-11-1 | |

| Record name | 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627527-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001267526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2 Difluoromethyl 4 Nitrobenzene

Historical and Classical Synthetic Approaches to Nitrobenzene (B124822) Derivatives

The synthesis of nitroaromatic compounds is a cornerstone of organic chemistry, dating back to the 19th century. The first synthesis of nitrobenzene was achieved in 1834 by the German chemist Eilhardt Mitscherlich, who treated benzene (B151609) with fuming nitric acid scienceinfo.combritannica.com. This foundational reaction, known as electrophilic aromatic nitration, has remained the principal method for producing nitrobenzene and its derivatives nih.govstudy.com.

The classical and most common laboratory and industrial method involves the treatment of an aromatic compound with a "mixed acid" solution britannica.comnih.gov. This nitrating mixture consists of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) scienceinfo.comprepchem.comuobabylon.edu.iq. The role of the sulfuric acid is crucial; it acts as a catalyst and a dehydrating agent, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction scienceinfo.comuobabylon.edu.iq. The nitronium ion then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction, replacing a hydrogen atom to form the nitroaromatic compound scienceinfo.comtiu.edu.iq. The reaction temperature is typically controlled, often around 50-60°C, to prevent multiple nitrations and side reactions prepchem.comuobabylon.edu.iqtiu.edu.iq.

This fundamental approach is versatile and has been widely used to prepare a vast array of nitrobenzene derivatives, which are themselves important intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals mdpi.comresearchgate.net.

Modern Advancements in Difluoromethylation of Aromatic Systems

The difluoromethyl group (–CF₂H) has garnered significant interest in medicinal and agricultural chemistry, as it can serve as a lipophilic bioisostere for hydroxyl (–OH) or thiol (–SH) groups and act as a hydrogen bond donor nih.govwiley-vch.de. Consequently, the development of efficient methods for introducing the –CF₂H group onto aromatic systems has become a major focus of synthetic chemistry research sioc-journal.cnqmul.ac.uk. Modern strategies can be broadly categorized into electrophilic, nucleophilic, radical, and metal-catalyzed pathways.

Electrophilic difluoromethylation involves the use of a reagent where the difluoromethyl group has a partial positive charge, making it susceptible to attack by a nucleophile. While more challenging than electrophilic trifluoromethylation, several reagents have been developed for this purpose acs.org. One such example is N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, which has been shown to be an effective reagent for transferring the CF₂H group to various S-, N-, and C-nucleophiles acs.org. The mechanism for these reactions is often proposed to proceed via a difluorocarbene intermediate, generated by the deprotonation of the reagent by the nucleophile acs.org. The development of shelf-stable and reactive electrophilic difluoromethylating agents remains an active area of research, drawing parallels from the extensive work on electrophilic trifluoromethylation reagents like the S-(trifluoromethyl)diarylsulfonium salts first reported by Yagupolskii and co-workers beilstein-journals.orgchem-station.com.

Nucleophilic difluoromethylation employs a reagent that acts as a difluoromethyl anion ("CF₂H⁻") equivalent. This nucleophile can then be used to attack an electrophilic substrate. A common strategy involves the use of difluoromethyl phenyl sulfone (PhSO₂CF₂H) as a precursor to the difluoromethyl anion cas.cnnih.gov. In the presence of a strong base, the sulfone is deprotonated, and the resulting carbanion can react with electrophiles, such as primary alkyl halides, in a nucleophilic substitution reaction cas.cnnih.gov. The sulfonyl group is then removed in a subsequent reductive desulfonylation step to yield the final difluoromethylated product cas.cn. Another approach involves the use of organometallic reagents, where difluoromethyl arenes (ArCF₂H) can be deprotonated by a strong base in the presence of a Lewis acid to form a stabilized ArCF₂⁻ species, which can then react with various electrophiles or engage in cross-coupling reactions acs.org.

Radical difluoromethylation has emerged as a powerful and versatile method due to its high functional group tolerance and mild reaction conditions nih.govacs.org. These protocols involve the generation of a difluoromethyl radical (•CF₂H), which then adds to an aromatic system. Photoredox catalysis is a common strategy to generate this radical from various precursors qmul.ac.ukrsc.org. For instance, chlorodifluoroacetic anhydride has been used under mild photochemical conditions to achieve the chlorodifluoromethylation of (hetero)arenes, where the resulting –CF₂Cl group can be subsequently hydrogenated to the desired –CF₂H group nih.govacs.org. This two-step process provides a robust synthetic equivalent to direct radical difluoromethylation, overcoming some of the electronic limitations of the difluoromethyl radical, which preferentially functionalizes electron-deficient systems nih.gov.

| Precursor | Method | Catalyst/Conditions | Target System | Reference |

| Chlorodifluoroacetic anhydride | Photochemical Radical Reaction | Photoredox Catalyst | (Hetero)arenes | nih.govacs.org |

| Difluoroacetic acid | Transition Metal Catalysis | Not specified | Heterocycles | nih.gov |

| HCF₂SO₂Na | Electrochemical Generation | Undivided Cell | Electron-rich olefins | acs.org |

| Bromodifluoromethane (B75531) | Metallaphotoredox Catalysis | Ir/Ni dual catalyst | Aryl Halides | princeton.edu |

Transition metal-catalyzed cross-coupling reactions are among the most efficient strategies for forming C–C bonds and have been extensively adapted for difluoromethylation wiley-vch.denih.gov.

Copper-Mediated Difluoromethylation: Copper catalysis is widely used to couple aryl halides with a difluoromethyl source. A common method involves the reaction of aryl iodides with (trimethylsilyl)difluoromethane (TMSCF₂H) in the presence of a copper(I) salt, such as CuI, and a fluoride source like cesium fluoride (CsF) nih.govacs.orgberkeley.edu. This system generates a difluoromethyl copper intermediate in situ, which then couples with the aryl iodide wiley-vch.de. These reactions are often tolerant of a wide range of functional groups and can be applied to electron-rich, electron-neutral, and sterically hindered aryl iodides nih.govberkeley.edu.

Palladium-Catalyzed Difluoromethylation: Palladium catalysts are highly effective for the cross-coupling of various aryl precursors, including aryl chlorides, bromides, and boronic acids, with difluoromethylating agents rsc.orgacs.orgacs.orgnih.gov. For example, a palladium-catalyzed cross-coupling of aryl chlorides and bromides with TMSCF₂H has been developed using specific phosphine ligands like BrettPhos acs.org. Another approach involves the reaction of arylboronic acids with a difluoromethylation reagent in the presence of a palladium catalyst, which proceeds smoothly and tolerates a variety of functional groups, including nitro and chloro substituents acs.org. These methods provide a direct and site-specific route for incorporating the difluoromethyl group into complex aromatic structures nih.gov.

| Metal Catalyst | Aryl Precursor | Difluoromethyl Source | Key Features | References |

| Copper(I) Iodide | Aryl/Vinyl Iodides | TMSCF₂H | Good for electron-rich and neutral systems | nih.govacs.orgberkeley.edu |

| Palladium(0) | Aryl Chlorides/Bromides | TMSCF₂H | Utilizes specific ligands (e.g., BrettPhos) | acs.orgamanote.com |

| Palladium(0) | Arylboronic acids | N-phenyl-N-tosyldifluoroacetamide | Tolerates diverse functional groups | acs.org |

| Palladium(0) | Heteroaryl Halides | [(SIPr)Ag(CF₂H)] | Mild conditions, broad heteroaryl scope | nih.gov |

Synthesis via Halogenation and Nitration Sequences on Aromatic Precursors

The final assembly of 1-chloro-2-(difluoromethyl)-4-nitrobenzene requires a synthetic sequence that correctly positions the three substituents on the benzene ring. The order of the reactions is dictated by the directing effects of the substituents in electrophilic aromatic substitution.

Chloro (–Cl) group: Ortho-, para-director and a deactivator.

Difluoromethyl (–CF₂H) group: A strongly electron-withdrawing group, it acts as a meta-director and a strong deactivator.

Nitro (–NO₂) group: A strongly electron-withdrawing group, it is a meta-director and a strong deactivator.

Given these directing effects, a logical synthetic pathway would involve introducing the ortho-, para-directing group first or in a way that its influence, combined with a meta-director, leads to the desired 1,2,4-substitution pattern. A highly plausible route is the nitration of a pre-formed 1-chloro-2-(difluoromethyl)benzene precursor.

Proposed Synthetic Route:

Synthesis of 1-chloro-2-(difluoromethyl)benzene: This intermediate can be prepared using one of the modern difluoromethylation methods described above. For example, a palladium-catalyzed difluoromethylation of 1-bromo-2-chlorobenzene or a copper-mediated reaction with 1-chloro-2-iodobenzene would install the difluoromethyl group at the desired position.

Nitration of 1-chloro-2-(difluoromethyl)benzene: The subsequent step is the electrophilic nitration of this intermediate using a standard mixed acid (HNO₃/H₂SO₄) solution. The regiochemical outcome of this reaction is controlled by the directing effects of the existing substituents:

The chloro group at position 1 directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.

The difluoromethyl group at position 2 directs incoming electrophiles to the meta positions (positions 4 and 6).

Both substituents strongly favor substitution at position 4. The chloro group's para-directing effect and the difluoromethyl group's meta-directing effect are synergistic, reinforcing the placement of the incoming nitro group at the C4 position. Steric hindrance from the adjacent difluoromethyl group would likely disfavor substitution at the C6 position. Therefore, the nitration of 1-chloro-2-(difluoromethyl)benzene is expected to yield the desired product, 1-chloro-2-(difluoromethyl)-4-nitrobenzene, with high regioselectivity.

This sequential approach, combining modern metal-catalyzed cross-coupling with classical electrophilic aromatic substitution, represents a robust strategy for the synthesis of specifically substituted aromatic compounds like the target molecule.

Derivatization from Related Nitrochlorobenzenes

The introduction of a difluoromethyl (-CHF2) group onto an aromatic ring, particularly in the presence of other functional groups like nitro and chloro substituents, requires specific and controlled chemical methods. A plausible and effective strategy for the synthesis of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene is through the derivatization of a more readily available nitrochlorobenzene precursor. This typically involves a two-step process: the introduction of a suitable leaving group at the desired position, followed by a difluoromethylation reaction.

A feasible synthetic pathway commences with a suitable 1-chloro-4-nitrobenzene (B41953) derivative. To facilitate the selective introduction of the difluoromethyl group at the 2-position, a halogen, such as iodine or bromine, is first installed at this position. This can be achieved through established electrophilic halogenation methods. The resulting 1-chloro-2-halo-4-nitrobenzene then serves as the key intermediate for the subsequent difluoromethylation step.

The core of this synthetic approach lies in the replacement of the halogen at the 2-position with a difluoromethyl group. Radical difluoromethylation reactions have emerged as powerful tools for this type of transformation. These reactions typically involve the generation of a difluoromethyl radical (•CHF2), which then reacts with the aryl halide.

Various reagents and methods can be employed to generate the difluoromethyl radical, including:

Photocatalytic Methods: Visible-light photoredox catalysis is a mild and efficient method for generating radicals. acs.orgmdpi.com In a typical setup, a photocatalyst, upon irradiation with light, can initiate a single-electron transfer (SET) process with a suitable difluoromethylating agent to generate the •CHF2 radical.

Difluoromethylating Agents: A range of reagents can serve as the source of the difluoromethyl group. These include compounds like bromodifluoromethane (BrCF2H) and sodium difluoromethanesulfinate (CF2HSO2Na). princeton.edunih.gov The choice of reagent often depends on the specific reaction conditions and the substrate.

The general mechanism for the radical difluoromethylation of an aryl halide (ArX) can be outlined as follows:

Radical Generation: A difluoromethyl radical (•CHF2) is generated from a suitable precursor.

Radical Addition: The •CHF2 radical adds to the aryl halide.

Halogen Abstraction: The resulting radical intermediate eliminates a halogen radical to form the desired difluoromethylated aromatic compound.

The following table summarizes a proposed reaction scheme for the synthesis of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene from a related nitrochlorobenzene.

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 1-Chloro-4-nitrobenzene | Electrophilic iodinating agent (e.g., I2, NIS) in the presence of an acid catalyst. | 1-Chloro-2-iodo-4-nitrobenzene |

| 2 | 1-Chloro-2-iodo-4-nitrobenzene | Difluoromethylating agent (e.g., BrCF2H), photocatalyst (e.g., Ir or Ru complex), visible light. | 1-Chloro-2-(difluoromethyl)-4-nitrobenzene |

This derivatization strategy offers a targeted approach to the synthesis of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene, leveraging the well-established chemistry of radical difluoromethylation.

Considerations for Scalable Synthesis and Process Chemistry

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and economic viability. The scalable synthesis of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene, particularly via the proposed photocatalytic radical difluoromethylation pathway, presents a unique set of challenges and opportunities. digitellinc.com

Key Considerations for Scalable Synthesis:

| Parameter | Consideration | Potential Mitigation Strategies |

| Reaction Kinetics and Thermodynamics | Radical reactions can be highly exothermic and fast, posing a risk of thermal runaway in large batch reactors. | Utilization of continuous flow reactors offers superior heat and mass transfer, allowing for precise control of reaction temperature and residence time. aiche.orgd-nb.info |

| Light Penetration in Photochemistry | In large batch photoreactors, the penetration of light can be limited, leading to inefficient and incomplete reactions (the "photon transport limitation"). d-nb.info | Continuous flow reactors with small channel dimensions ensure uniform irradiation of the reaction mixture, maximizing the efficiency of the photochemical process. d-nb.infonih.gov |

| Reagent and Catalyst Selection | The cost, availability, and handling of photocatalysts and difluoromethylating agents are critical for industrial-scale production. | Development of robust and recyclable catalysts, or the use of less expensive and readily available difluoromethyl sources, can improve the economic feasibility. |

| Process Safety | The use of potentially hazardous reagents and the generation of reactive radical intermediates require stringent safety protocols. | Continuous flow systems can minimize the volume of hazardous materials at any given time, inherently improving the safety of the process. aiche.org |

| Downstream Processing and Purification | The isolation and purification of the final product from the reaction mixture can be a significant part of the overall process cost. | Optimization of the reaction to maximize conversion and selectivity can simplify purification. Continuous separation techniques can also be integrated into a flow process. |

| Solvent Selection | The choice of solvent impacts reaction efficiency, product solubility, and environmental footprint. | Selection of green and recyclable solvents is crucial for sustainable manufacturing. |

The development of a scalable process for 1-Chloro-2-(difluoromethyl)-4-nitrobenzene would likely involve a shift from traditional batch processing to continuous manufacturing. aiche.org Continuous flow chemistry provides a powerful platform to address many of the challenges associated with scaling up photochemical and radical reactions. d-nb.infonih.gov By offering precise control over reaction parameters, enhancing safety, and improving efficiency, a continuous flow process could enable the reliable and cost-effective production of this specialized chemical compound. Further process optimization would focus on catalyst loading, reaction concentration, and integration of in-line analysis for real-time monitoring and control.

Reactivity and Reaction Mechanisms of 1 Chloro 2 Difluoromethyl 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for 1-Chloro-2-(difluoromethyl)-4-nitrobenzene, enabling the replacement of the chlorine atom with a variety of nucleophiles. This process is highly influenced by the electronic landscape of the aromatic ring, which is shaped by its substituents.

Mechanistic Pathways for Halogen Displacement

The displacement of the chlorine atom in 1-Chloro-2-(difluoromethyl)-4-nitrobenzene proceeds through a well-established bimolecular SNAr mechanism. This pathway involves a two-step addition-elimination process. In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine. This attack is favored due to the electron-deficient nature of the aromatic ring, which is a direct consequence of the attached electron-withdrawing groups. The attack of the nucleophile leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org In the subsequent, faster step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the ring is restored.

The general mechanism can be depicted as follows:

Addition of Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom attached to the chlorine, forming a tetrahedral intermediate.

Formation of Meisenheimer Complex: The negative charge of the intermediate is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing groups.

Elimination of Leaving Group: The chloride ion departs, and the aromatic π-system is reformed, yielding the substituted product.

Influence of the Nitro Group on SNAr Reactivity

The nitro group (NO₂) at the para-position to the chlorine atom plays a pivotal role in activating the ring towards nucleophilic aromatic substitution. stackexchange.comnih.govquora.com Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the benzene (B151609) ring. This deactivation makes the ring more susceptible to attack by nucleophiles.

Stereoelectronic Effects of the Difluoromethyl Group on Aromatic Reactivity

The difluoromethyl group (CF₂H) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govrsc.org This inductive effect further depletes the electron density of the aromatic ring, complementing the activating effect of the nitro group and enhancing the ring's susceptibility to nucleophilic attack. The CF₂H group is considered a lipophilic hydrogen bond donor, a property that can influence its interactions in different solvent systems. scienceopen.com

Kinetic and Thermodynamic Aspects of SNAr Transformations (e.g., in Micellar Systems)

The kinetics of SNAr reactions are typically second-order, with the rate being dependent on the concentrations of both the aromatic substrate and the nucleophile. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.

Studies on analogous systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with amines in micellar systems, have shown that the reaction rate can be significantly influenced by the reaction medium. In such systems, the reaction can be faster than in pure solvents. The rate can be affected by factors such as the concentration of the surfactant and the amount of water in reverse micelles. The distribution of the reactants between the micellar and bulk phases plays a crucial role in the observed kinetics. The catalytic effect of micelles is attributed to the concentration of reactants within the micellar pseudo-phase, which increases the probability of collision and reaction.

Reduction Chemistry of the Nitro Group

The nitro group of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene can be chemically reduced to an amino group, providing a synthetic route to valuable aniline (B41778) derivatives. The selective reduction of the nitro group in the presence of a halogen is a key challenge and requires careful selection of reagents and reaction conditions.

Selective Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely used and effective method for the reduction of nitroarenes to their corresponding anilines. psu.edursc.orgmdpi.comnih.govrsc.org For the selective reduction of the nitro group in 1-Chloro-2-(difluoromethyl)-4-nitrobenzene to 2-(difluoromethyl)-4-chloroaniline, it is crucial to employ a catalyst system that minimizes the competing hydrodechlorination reaction.

Various catalysts have been developed for the selective hydrogenation of chloronitrobenzenes. These often involve supported noble metal catalysts such as platinum or palladium, sometimes in combination with promoters or specific supports to enhance selectivity. For instance, catalysts like Pt/Fe₃O₄ and modified Pd/γ-Al₂O₃ have demonstrated high selectivity for the hydrogenation of the nitro group while leaving the C-Cl bond intact. rsc.orgmdpi.com The choice of solvent can also play a significant role, with supercritical carbon dioxide being reported as a medium that can favor high chemoselectivity in some cases. psu.edu

The general reaction for the selective catalytic hydrogenation is as follows:

1-Chloro-2-(difluoromethyl)-4-nitrobenzene + 3 H₂ → 2-(difluoromethyl)-4-chloroaniline + 2 H₂O

The success of this transformation hinges on the catalyst's ability to preferentially activate the nitro group for reduction over the carbon-chlorine bond.

Non-Catalytic Reduction Methods

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of various aromatic compounds. While catalytic hydrogenation is a common method, several non-catalytic techniques are also employed, offering alternative reactivity profiles and functional group tolerance. These methods typically involve the use of stoichiometric reducing agents.

Common non-catalytic methods for the reduction of nitroarenes that are applicable to 1-chloro-2-(difluoromethyl)-4-nitrobenzene include the use of metals in acidic or neutral media, and sulfur-based reagents.

Table 1: Common Non-Catalytic Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Comments |

| Iron (Fe) | Fe powder, NH4Cl, EtOH/H2O, reflux | A mild and widely used method, often chemoselective for the nitro group. google.comcecoenviro.com |

| Zinc (Zn) | Zn dust, NH4Cl, aqueous media, room temp. | An effective and environmentally benign method. baranlab.org |

| Tin(II) Chloride (SnCl2) | SnCl2·2H2O, HCl, EtOH | A classic method, though tin residues can be problematic to remove. |

| Sodium Dithionite (B78146) (Na2S2O4) | Na2S2O4, aqueous or biphasic media | A mild reducing agent, often used for sensitive substrates. googleapis.comrsc.org |

The reaction with iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water is a frequently employed method for the reduction of nitroarenes to their corresponding anilines. google.comcecoenviro.com Similarly, zinc dust in the presence of ammonium chloride in an aqueous medium provides a green and efficient alternative for this transformation. baranlab.org Sodium dithionite is another mild reducing agent that can be used for the chemoselective reduction of nitro groups. googleapis.comrsc.org While specific examples for the non-catalytic reduction of 1-chloro-2-(difluoromethyl)-4-nitrobenzene are not extensively documented in readily available literature, these general methods are expected to be effective. A patent describing the hydrogenation of the similar 5-chloro-2,4-difluoronitrobenzene to 2,4-difluoroaniline (B146603) suggests that the reduction of the nitro group in such systems is a feasible transformation. google.com

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The carbon-chlorine bond in 1-chloro-2-(difluoromethyl)-4-nitrobenzene is activated towards nucleophilic aromatic substitution and is also a suitable handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the aromatic core.

Utility in C(sp2)-C(sp2) Bond Formation

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille reactions are powerful tools for the formation of C(sp2)-C(sp2) bonds. These reactions allow for the coupling of the aryl chloride with a variety of carbon-based nucleophiles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. google.comnsf.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example |

| Catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | PPh3, P(t-Bu)3, XPhos, SPhos |

| Base | K2CO3, K3PO4, Cs2CO3 |

| Solvent | Toluene, Dioxane, THF/H2O |

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction is a versatile method for the vinylation of aryl halides.

Table 3: Typical Conditions for Heck Reaction of Aryl Chlorides

| Component | Example |

| Catalyst | Pd(OAc)2, PdCl2 |

| Ligand | PPh3, P(o-tolyl)3 |

| Base | Et3N, K2CO3 |

| Solvent | DMF, NMP, Acetonitrile |

The success of the Heck reaction is often dependent on the electronic nature of the aryl halide and the alkene. Electron-deficient aryl halides, such as 1-chloro-2-(difluoromethyl)-4-nitrobenzene, are generally good substrates for this reaction. thieme-connect.de

Formation of C(sp2)-Heteroatom Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netorganic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines, which are important intermediates in the pharmaceutical and materials sciences.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Component | Example |

| Catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | BINAP, Xantphos, RuPhos |

| Base | NaOt-Bu, K3PO4, Cs2CO3 |

| Solvent | Toluene, Dioxane |

A patent for the synthesis of halogenated anilines describes the hydrogenation of 1,2-dichloro-4,5-difluoro-3-nitrobenzene to the corresponding aniline, which, although a reduction, highlights the synthesis of anilines from related structures. google.com While a specific Buchwald-Hartwig amination of 1-chloro-2-(difluoromethyl)-4-nitrobenzene is not detailed, the reaction is known to be effective for a wide range of aryl chlorides, including those with electron-withdrawing groups.

Reactivity of the Difluoromethyl Moiety

The difluoromethyl (CF2H) group is an interesting functional moiety that can participate in a variety of chemical transformations. The presence of two electron-withdrawing fluorine atoms acidifies the C-H bond and also influences the reactivity of the C-F bonds.

C-H Bond Activation and Functionalization

The C-H bond of the difluoromethyl group is significantly more acidic than a typical alkyl C-H bond, allowing for its deprotonation with a suitable base to form a difluoromethyl anion. This anion can then react with various electrophiles. However, transition metal-catalyzed C-H activation provides a more direct route to functionalization without the need for pre-activation.

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, including those in difluoromethyl groups. nih.gov These reactions often proceed via the formation of a carbon-metal bond, which can then undergo further transformations. While specific examples involving 1-chloro-2-(difluoromethyl)-4-nitrobenzene are not prevalent, the general principles of C-H activation are applicable. For instance, photocatalytic methods have been developed for the difluoromethylation of aromatic compounds, indicating the accessibility of radical intermediates from the CF2H group. mdpi.com

Transformations Involving the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, under specific conditions, the C-F bonds of a difluoromethyl group can be functionalized. These transformations often require the use of highly reactive reagents or specific catalytic systems.

Methods for C-F bond activation include the use of strong Lewis acids, low-valent transition metals, or photoredox catalysis. baranlab.orgnih.gov These approaches can lead to the replacement of a fluorine atom with another functional group. For example, the selective activation of a single C-F bond in a trifluoromethyl group has been achieved, suggesting that similar transformations may be possible for difluoromethyl groups under appropriate conditions. nih.gov The development of methods for the functionalization of C-F bonds is an active area of research with the potential to open up new avenues for the synthesis of novel fluorinated compounds. rsc.org

Applications in Advanced Organic Synthesis and Fine Chemical Production

Role as a Versatile Building Block for Complex Molecules

1-Chloro-2-(difluoromethyl)-4-nitrobenzene serves as a versatile building block in organic synthesis due to the differential reactivity of its functional groups. The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities. This reaction is a fundamental step in the construction of more complex molecules. nih.govpsu.edublogspot.com

Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation opens up pathways to a different class of derivatives, such as anilines, which are precursors to many dyes and pharmaceuticals. mdpi.com The difluoromethyl group, while generally stable, can also participate in specific chemical transformations, adding another layer of synthetic versatility. The strategic manipulation of these groups allows chemists to construct elaborate molecules with a high degree of control over the final structure.

Precursor in the Synthesis of Specialty Chemicals

The unique structural features of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene make it a valuable precursor for a range of specialty chemicals. These are compounds produced in smaller quantities for specific applications, often requiring multi-step syntheses where the starting material's integrity and reactivity are paramount.

The synthesis of various specialty chemicals often leverages the sequential reactivity of the functional groups on the benzene (B151609) ring. For instance, the activated chlorine can be displaced first, followed by the reduction of the nitro group and subsequent derivatization of the resulting aniline (B41778). This stepwise approach allows for the controlled assembly of molecules with tailored properties for applications in electronics, materials science, and as performance-enhancing additives. While specific industrial syntheses are often proprietary, the fundamental reactions of this class of compounds are well-established in organic chemistry. biosynth.com

Intermediate for Agrochemical and Pharmaceutical Scaffolds

The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. 1-Chloro-2-(difluoromethyl)-4-nitrobenzene is a key intermediate in the synthesis of such fluorinated scaffolds.

Design and Synthesis of Fluorinated Aromatic Compounds

The presence of the difluoromethyl group makes 1-Chloro-2-(difluoromethyl)-4-nitrobenzene an attractive starting material for the synthesis of fluorinated aromatic compounds. The design of new agrochemicals and pharmaceuticals often involves the introduction of fluorine-containing moieties to modulate the biological activity of a lead compound. The synthesis of these compounds frequently involves the nucleophilic displacement of the activated chlorine atom by various nucleophiles, leading to a diverse range of fluorinated aromatic derivatives. e-bookshelf.de

Table 1: Examples of Reactions for the Synthesis of Fluorinated Aromatic Compounds

| Reactant | Reagent | Product Type | Potential Application |

| 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | Amines | Substituted anilines | Pharmaceutical intermediates |

| 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | Alcohols/Phenols | Aryl ethers | Agrochemical scaffolds |

| 1-Chloro-2-(difluoromethyl)-4-nitrobenzene | Thiols | Thioethers | Material science |

Strategic Incorporation of the Difluoromethyl Group in Target Structures

The difluoromethyl (CF2H) group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, or even amide groups, potentially leading to improved pharmacological profiles. The strategic placement of this group within a target molecule can significantly impact its biological activity. 1-Chloro-2-(difluoromethyl)-4-nitrobenzene provides a direct route for incorporating this valuable motif into aromatic systems. The subsequent chemical modifications of the chloro and nitro groups allow for the elaboration of the final target structure, making this compound a key player in the development of new generations of agrochemicals and pharmaceuticals.

Contributions to Dye Chemistry and Related Industrial Applications

While direct and extensive research on the application of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene in dye chemistry is not widely published, the chemistry of its constituent parts suggests a potential role. Nitroaromatic compounds are foundational in the synthesis of many classes of dyes, particularly azo dyes. wikipedia.orgnih.gov The synthesis of azo dyes often involves the reduction of a nitroaromatic compound to an aniline, which is then diazotized and coupled with a suitable coupling component. nih.gov

The reduction of the nitro group in 1-Chloro-2-(difluoromethyl)-4-nitrobenzene would yield 2-chloro-5-(difluoromethyl)aniline. This fluorinated aniline could then serve as a diazo component in the synthesis of specialized azo dyes. The presence of the difluoromethyl group could potentially impart unique properties to the resulting dye, such as altered color, improved lightfastness, or enhanced affinity for certain fibers. For instance, disperse dyes, used for coloring synthetic fibers like polyester, often incorporate fluorine atoms to enhance their properties. wikipedia.orgresearchgate.net The general synthetic routes for creating azo dyes from nitroaromatic precursors are well-established. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis and Reactivity Modeling

The arrangement of electrons within a molecule dictates its stability, geometry, and how it will interact with other chemical species. For 1-Chloro-2-(difluoromethyl)-4-nitrobenzene, understanding its electronic structure is key to predicting its reactivity, particularly in processes like nucleophilic aromatic substitution, which is common for nitroaromatic compounds.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For aromatic compounds containing nitro and halogen groups, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G**, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic energies. researchgate.netnih.gov While specific DFT studies on 1-Chloro-2-(difluoromethyl)-4-nitrobenzene are not extensively documented in the provided literature, the methodology is well-established for analogous molecules. For instance, studies on related chloronitrobenzene derivatives use DFT to analyze vibrational spectra and predict how substituents influence the electronic distribution and reactivity of the benzene (B151609) ring. globalresearchonline.netresearchgate.net These calculations help in assigning infrared and Raman spectral bands and understanding the impact of electron-withdrawing groups like the nitro (-NO2) and difluoromethyl (-CHF2) groups on the molecule's stability and reactivity. researchgate.netnih.gov A quantitative relationship between the electron-withdrawing ability of substituents and reaction rates has been explored using DFT, highlighting its predictive power in industrial applications. rsc.org

Table 1: Representative DFT Calculation Parameters for Substituted Nitrobenzenes

| Parameter | Typical Value/Method | Purpose | Reference |

| Functional | B3LYP | Approximates the exchange-correlation energy. | researchgate.netnih.gov |

| Basis Set | 6-311+G** | Describes the atomic orbitals of the system. | nih.gov |

| Task | Geometry Optimization | Finds the lowest energy structure. | globalresearchonline.net |

| Task | Frequency Analysis | Calculates vibrational modes (IR/Raman). | researchgate.netresearchgate.net |

This table represents typical parameters used in DFT studies of similar compounds, as specific data for 1-Chloro-2-(difluoromethyl)-4-nitrobenzene is not available in the provided search results.

Ab initio molecular orbital calculations are another class of computational methods that solve the Schrödinger equation from first principles, without empirical parameters. dntb.gov.ua These methods, including Hartree-Fock (HF) theory, are fundamental for obtaining a theoretical understanding of molecular structure and properties. researchgate.net For complex molecules, ab initio methods can be computationally intensive but provide a high level of theoretical accuracy. dntb.gov.ua They are used to calculate optimized geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data to validate the computational model. researchgate.net For substituted nitrobenzenes, ab initio calculations can elucidate the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prime targets for nucleophiles. researchgate.net In nitroaromatic compounds, the strong electron-withdrawing nature of the nitro group and halogens creates significant positive potential on the aromatic ring, particularly at the carbon atoms bearing these substituents. globalresearchonline.netdtic.mil This makes the ring highly activated for nucleophilic aromatic substitution. MEP analysis can identify the most likely sites for a nucleophile to attack, providing insight into the molecule's chemical behavior and reaction mechanisms. researchgate.netdtic.mil

Mechanistic Insights from Computational Studies

Beyond static properties, computational chemistry allows for the dynamic exploration of chemical reactions, providing a virtual window into the transformation of reactants into products.

Reactions are rarely performed in the gas phase; the solvent plays a critical role in influencing reaction rates and mechanisms. Computational models can incorporate the effects of a solvent, either explicitly by including individual solvent molecules or implicitly using a continuum model that represents the solvent as a uniform medium. researchgate.netsciencepublishinggroup.com Solvation can significantly stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction's energy profile. researchgate.net For nucleophilic aromatic substitution reactions, the polarity and hydrogen-bonding ability of the solvent can dramatically affect the kinetics. rsc.org For example, aprotic solvents can influence the rate-determining step of the reaction, and computational studies help to quantify these effects by calculating the reaction energetics in different solvent environments. rsc.orgsciencepublishinggroup.com

Intermolecular and Intramolecular Interactions

Theoretical and computational studies provide significant insights into the non-covalent interactions that govern the structure, stability, and reactivity of 1-chloro-2-(difluoromethyl)-4-nitrobenzene. These interactions can be broadly categorized into intramolecular forces, which exist within a single molecule, and intermolecular forces, which occur between molecules.

For aromatic compounds, particularly those with substituents like the nitro and difluoromethyl groups, a complex interplay of interactions is expected. The electron-withdrawing nature of the nitro group and the electronegative fluorine atoms in the difluoromethyl group significantly influences the electron distribution of the benzene ring. This, in turn, affects its ability to participate in various interactions.

Analysis of Hydrogen Bonding Capabilities of the Difluoromethyl Group

The difluoromethyl (CHF2) group is of considerable interest in medicinal and materials chemistry due to its unique properties as a "lipophilic hydrogen bond donor". dergipark.org.trrsc.orgacs.orgnih.gov Unlike more traditional hydrogen bond donors like hydroxyl (-OH) or amine (-NH2) groups, the C-H bond in a CHF2 group is polarized by the two highly electronegative fluorine atoms. This polarization imparts a partial positive charge on the hydrogen atom, enabling it to act as a hydrogen bond donor. nih.govmdpi.com

Studies on various difluoromethyl-substituted aromatic compounds have experimentally and computationally confirmed this capability. rsc.orgacs.org The hydrogen bond acidity of the CHF2 group has been quantified using methods such as Abraham's solute ¹H NMR analysis. rsc.orgacs.org Research on a series of difluoromethyl anisoles and thioanisoles demonstrated that the CHF2 moiety can act as a hydrogen bond donor on a scale comparable to thiophenol and aniline (B41778) groups. rsc.orgacs.org

In the context of 1-chloro-2-(difluoromethyl)-4-nitrobenzene, the CHF2 group can potentially form intramolecular hydrogen bonds with the oxygen atoms of the adjacent nitro group. Such an interaction could influence the planarity and conformational preference of the molecule. The strength of this interaction would depend on the geometry and the electronic environment. Ab initio molecular orbital calculations on model systems suggest that the interaction energy of a CF2H···O=C hydrogen bond is approximately -1.0 kcal/mol, with a hydrogen-oxygen distance of about 2.4 Å. nih.gov

Furthermore, the CHF2 group can participate in intermolecular hydrogen bonding with suitable acceptor atoms on neighboring molecules, such as the oxygen atoms of the nitro group or even the chlorine atom, although the latter would be a much weaker interaction. These intermolecular hydrogen bonds can play a crucial role in the crystal packing and solid-state architecture of the compound.

Conformational Preferences and Energetic Landscapes

The conformational landscape of 1-chloro-2-(difluoromethyl)-4-nitrobenzene is primarily determined by the rotational barriers around the single bonds connecting the difluoromethyl and nitro groups to the benzene ring. The orientation of these groups relative to the ring and to each other defines the different conformers and their relative energies.

The planarity of the nitro group with respect to the benzene ring is a common feature in many nitrobenzene (B124822) derivatives. mdpi.com However, steric hindrance from adjacent substituents can cause the nitro group to twist out of the plane. In 1-chloro-2-(difluoromethyl)-4-nitrobenzene, the difluoromethyl group at the ortho position is likely to create steric strain with the nitro group, potentially leading to a non-planar arrangement of the nitro group.

Computational studies on N-difluoromethylated amides have shown that the difluoromethyl group can have significant interactions with neighboring functional groups, influencing conformational preferences. rsc.org These interactions are a combination of steric repulsion and attractive forces like weak hydrogen bonds. For 1-chloro-2-(difluoromethyl)-4-nitrobenzene, the energetic landscape would be a function of the dihedral angles defining the orientation of the -CHF2 and -NO2 groups. The global minimum energy conformation would represent a balance between minimizing steric clashes and maximizing favorable intramolecular interactions, such as the potential C-H···O hydrogen bond between the difluoromethyl and nitro groups.

The presence of substituents on a benzene ring affects the energetic landscape. capes.gov.br The interplay of steric and electronic effects of the chloro, difluoromethyl, and nitro groups will dictate the rotational energy barriers and the stability of different conformers.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. For nitroaromatic compounds, QSRR models are valuable for predicting properties like toxicity, degradation rates, and reaction kinetics without the need for extensive experimental measurements. dergipark.org.tr

Key molecular descriptors that are often important in QSRR models for nitroaromatic compounds include:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The strong electron-withdrawing nature of the nitro and difluoromethyl groups in 1-chloro-2-(difluoromethyl)-4-nitrobenzene would significantly impact these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity.

Quantum Chemical Descriptors: Parameters like hyperpolarizability have been shown to be effective in QSAR models for nitrobenzene derivatives. dergipark.org.tr

A QSRR study on 1-chloro-2-(difluoromethyl)-4-nitrobenzene would likely involve calculating a range of these descriptors and correlating them with a specific reactivity parameter, for instance, the rate constant for nucleophilic aromatic substitution. The presence of the chlorine atom makes this position susceptible to substitution reactions, and the reactivity would be modulated by the electronic effects of the ortho-difluoromethyl and para-nitro groups. A study on nitrobenzene derivatives found that second-order hyperpolarizability and the conductor-like screening model (COSMO) area were effective descriptors for modeling toxicology. dergipark.org.tr

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene by providing information on the chemical environment, connectivity, and spatial relationships of the magnetic nuclei within the molecule, primarily ¹H, ¹³C, and ¹⁹F.

A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete assignment of all atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The electron-withdrawing effects of the nitro, chloro, and difluoromethyl groups will deshield these protons, causing their signals to appear at a relatively high chemical shift (downfield), likely in the range of 7.5-8.5 ppm. The proton on the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. The aromatic protons will exhibit splitting patterns (e.g., doublet, doublet of doublets) due to coupling with adjacent protons.

¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the nitro group is expected to be the most deshielded. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms. Carbons bonded to chlorine and those in proximity to the electron-withdrawing groups will also show characteristic shifts. For analogous compounds like 1-(4-nitrophenyl)-2-(4-(hexyloxy) phenyl)diazene, aromatic carbons appear in the range of 115-129 ppm, with carbons attached to substituents like chlorine appearing at higher chemical shifts. actachemicamalaysia.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. numberanalytics.com The two fluorine atoms of the difluoromethyl group are chemically equivalent and will produce a single signal. This signal will be split into a doublet by the adjacent proton. The chemical shift of this signal provides a sensitive probe of the electronic environment around the difluoromethyl group. numberanalytics.comresearchgate.net The presence of fluorine allows for the use of advanced 2D NMR techniques like ¹H-¹⁹F HETCOR to correlate proton and fluorine signals directly, aiding in unambiguous assignments. actachemicamalaysia.comresearchgate.net

Expected NMR Data for 1-Chloro-2-(difluoromethyl)-4-nitrobenzene:

This table is predictive, based on typical chemical shifts for similar structural motifs.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | ||

| Aromatic-H | 7.5 - 8.5 | d, dd |

| CHF₂ | 6.5 - 7.5 | t |

| ¹³C | ||

| C-NO₂ | 145 - 150 | s |

| C-Cl | 130 - 140 | s |

| Aromatic C-H | 120 - 130 | d |

| CHF₂ | 110 - 120 | t (¹JCF) |

| ¹⁹F |

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene in its crystalline or bulk form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve resolution. nih.govmdpi.com

For fluorinated compounds, ¹⁹F ssNMR is a powerful technique. It can be used to differentiate between various fluorinated species within a solid matrix and provide insights into molecular packing and intermolecular distances through the measurement of dipolar couplings. acs.orgnih.gov This method can elucidate details about the crystalline packing and identify different polymorphs if they exist. The sensitivity of the ¹⁹F nucleus makes it a good probe for studying the local environment within the solid material. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene, which allows for the unambiguous determination of its elemental formula. For related compounds like 1-chloro-2-nitrobenzene, mass spectrometry is used for sensitive quantification. researchgate.net

The fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). For halogenated compounds, the loss of the halogen atom is a typical fragmentation. Therefore, for 1-Chloro-2-(difluoromethyl)-4-nitrobenzene, characteristic fragments would be expected corresponding to the loss of Cl, NO₂, and potentially fragments arising from the difluoromethyl group. The presence of chlorine would also be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and any chlorine-containing fragment ions, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.

Predicted HRMS Data for 1-Chloro-2-(difluoromethyl)-4-nitrobenzene (C₇H₄ClF₂NO₂):

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | 206.9898 |

| [M-NO₂]⁺ | 160.9949 |

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles.

X-ray diffraction studies on analogous molecules, such as 1-chloro-2-methyl-4-nitrobenzene, show that the benzene (B151609) ring is essentially planar. mdpi.comresearchgate.net It is expected that 1-Chloro-2-(difluoromethyl)-4-nitrobenzene would adopt a similar planar or near-planar conformation of the benzene ring. The nitro group may be slightly twisted out of the plane of the benzene ring due to steric hindrance with the adjacent difluoromethyl group. mdpi.commdpi.com The precise bond lengths and angles determined by crystallography would reflect the electronic effects of the substituents. For instance, the C-N bond is expected to be relatively short due to the electron-withdrawing nature of the nitro group.

Crystallographic Data for the Analogous 1-Chloro-2-methyl-4-nitrobenzene: researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

The crystal packing of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene would be stabilized by a variety of intermolecular interactions. Based on studies of similar nitroaromatic compounds, these interactions are likely to include:

π-π Stacking: The aromatic rings are expected to engage in π-π stacking interactions, which are a significant stabilizing force in the crystal lattice of many nitrobenzene (B124822) derivatives. rsc.orgnih.govresearchgate.net In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, π-π contacts stack the molecules along a crystallographic axis. mdpi.com

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the oxygen atoms of the nitro group are a common feature in the crystal structures of nitroaromatics, often linking molecules into dimers or chains. mdpi.commdpi.com

Halogen···Oxygen Interactions: Close contacts between the chlorine atom and the oxygen atoms of the nitro group on adjacent molecules (Cl···O interactions) can also contribute to the stability of the crystal structure, as observed in related compounds. mdpi.com

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures, identification of functional groups, and assessment of sample purity. For the compound 1-Chloro-2-(difluoromethyl)-4-nitrobenzene, while direct experimental spectra are not widely published, a detailed analysis can be constructed based on the known characteristic vibrational frequencies of its constituent functional groups and data from structurally analogous compounds. The primary functional groups contributing to its vibrational spectrum are the nitro group (NO₂), the difluoromethyl group (CHF₂), the carbon-chlorine bond (C-Cl), and the substituted benzene ring.

Detailed research findings on closely related compounds, such as 1-chloro-4-nitro-2-(trifluoromethyl)benzene, provide a strong basis for predicting the spectral features of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene. nist.govnist.gov The substitution pattern on the benzene ring (1,2,4-trisubstituted) also gives rise to a characteristic pattern of bands, particularly in the fingerprint region of the spectrum.

Functional Group Identification:

The IR and Raman spectra can be divided into several key regions, each corresponding to the vibrations of specific functional groups:

Nitro (NO₂) Group Vibrations: The nitro group is characterized by two strong and distinct stretching vibrations. The asymmetric stretching (νas(NO₂)) is typically observed in the 1500-1570 cm⁻¹ region, while the symmetric stretching (νs(NO₂)) appears in the 1300-1370 cm⁻¹ range. researchgate.net These bands are often intense in the IR spectrum. Additionally, bending and wagging vibrations of the nitro group can be found at lower frequencies.

Difluoromethyl (CHF₂) Group Vibrations: The CHF₂ group has several characteristic vibrations. The C-H stretching vibration is expected in the 2950-3050 cm⁻¹ region. The C-F stretching vibrations are typically strong and appear in the 1100-1350 cm⁻¹ region, potentially overlapping with other bands. Bending and rocking motions of the CHF₂ group will also be present at lower wavenumbers.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. nih.gov The C=C stretching vibrations within the benzene ring, often referred to as ring breathing modes, occur in the 1400-1600 cm⁻¹ region. nih.gov The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, can be indicative of the 1,2,4-trisubstitution pattern of the benzene ring.

Carbon-Chlorine (C-Cl) Vibration: The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the aromatic ring.

Purity Assessment:

Vibrational spectroscopy is also a valuable method for assessing the purity of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene. The presence of unexpected peaks in the IR or Raman spectrum can indicate the presence of impurities, such as starting materials, byproducts, or residual solvents. For instance, the absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the absence of water or alcohol impurities. Similarly, the absence of characteristic peaks for other isomers or related compounds would indicate a high degree of purity. By comparing the obtained spectrum to a reference spectrum of the pure compound, a qualitative assessment of purity can be made.

The following tables summarize the expected vibrational frequencies for the key functional groups in 1-Chloro-2-(difluoromethyl)-4-nitrobenzene, based on established spectroscopic data for similar molecules. researchgate.netnih.govresearchgate.net

Interactive Data Table: Predicted Infrared (IR) and Raman Active Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Asymmetric Stretch | Nitro (NO₂) | 1500 - 1570 | Strong (IR) |

| Symmetric Stretch | Nitro (NO₂) | 1300 - 1370 | Strong (IR) |

| Stretch | Aromatic C-H | 3000 - 3100 | Medium to Weak |

| Stretch | C-H (in CHF₂) | 2950 - 3050 | Medium |

| Stretch | Aromatic C=C | 1400 - 1600 | Medium to Strong |

| Stretch | C-F (in CHF₂) | 1100 - 1350 | Strong (IR) |

| Stretch | C-Cl | 600 - 800 | Medium to Strong |

| Out-of-plane Bend | Aromatic C-H | 750 - 900 | Strong (IR) |

| Scissoring/Wagging | Nitro (NO₂) | Lower frequency region | Medium |

| Bending/Rocking | Difluoromethyl (CHF₂) | Lower frequency region | Medium |

Interactive Data Table: Vibrational Band Assignments from Analogous Compounds

| Compound Name | Vibrational Mode | Observed/Calculated Wavenumber (cm⁻¹) | Reference |

| 1-Chloro-2,4-dinitrobenzene (B32670) | as(NO₂) | ~1540 | nih.gov |

| 1-Chloro-2,4-dinitrobenzene | s(NO₂) | ~1350 | nih.gov |

| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | C-F Stretch | Multiple bands in 1100-1300 region | nist.govnist.gov |

| Substituted Nitrobenzenes | C-N Stretch | ~1109 | researchgate.net |

| Substituted Nitrobenzenes | NO₂ Bending | ~853 | researchgate.net |

It is important to note that the exact peak positions and intensities for 1-Chloro-2-(difluoromethyl)-4-nitrobenzene may vary slightly from these predicted values due to the specific electronic and steric interactions of the substituent groups on the benzene ring. For definitive characterization, experimental IR and Raman spectra of a purified sample would be required.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Transformations of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene

Future research will likely focus on the selective activation and transformation of the functional groups of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene using novel catalytic systems. The presence of both a C-Cl bond and a C-NO2 bond offers multiple pathways for cross-coupling reactions, which have been successfully applied to other nitroarenes. rhhz.netnih.gov

Palladium-Catalyzed Cross-Coupling: The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, which have recently been proven effective for nitroarenes, represent a promising avenue. nih.gov Future studies could explore the coupling of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene with various partners. Mechanistically, these reactions involve the oxidative addition of a Pd(0) complex into the Ar-NO2 or Ar-Cl bond. rhhz.netnih.gov Given the electron-deficient nature of the aromatic ring, C-F bond activation, a known process for polyfluoronitrobenzene derivatives, could also be a competing pathway to investigate. researchgate.netrsc.org

Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation. While classic reagents like tin (Sn) in acid are effective, modern catalytic systems offer milder conditions and higher chemoselectivity. youtube.com Catalytic transfer hydrogenation (CTH) using formic acid as a hydrogen donor and a heterogeneous catalyst like Palladium on Zirconium Phosphate (Pd/ZrP) has shown high efficiency for other nitroarenes and could be adapted. researchgate.net Furthermore, the development of catalysts using non-noble 3d-metals (e.g., iron, cobalt, nickel) is a key area of sustainable chemistry that could yield cost-effective and environmentally benign methods for reducing the target compound. acs.org

| Catalyst System | Target Transformation | Potential Advantages | Relevant Findings on Analogues |

| Pd(0)/Phosphine Ligands | Suzuki or Buchwald-Hartwig Coupling | Forms new C-C or C-N bonds | Effective for various nitroarenes rhhz.netnih.gov |

| Pd/ZrP with Formic Acid | Nitro Group Reduction | High efficiency, chemoselectivity, green H2 source | Near-quantitative conversion for nitrobenzene (B124822) researchgate.net |

| 3d-Metal Nanoparticles (Fe, Co, Ni) | Nitro Group Reduction | Cost-effective, sustainable | Broadly applicable for nitro compound reduction acs.org |

| Pd/C | Catalytic Hydrogenation | Standard, effective method | High yield (97%) for similar fluoro-substituted nitrobenzenes asianpubs.org |

Asymmetric Synthesis and Enantioselective Derivatization

The difluoromethyl group is an important pharmacophore, and its incorporation into chiral molecules is of high value. Future research should focus on methods for the enantioselective derivatization of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene.

Chiral Catalysis: The development of chiral catalysts capable of inducing stereoselectivity is a major goal. Chiral-at-metal complexes, for example using iron(II) or copper(II) with specifically designed ligands, have shown high enantioselectivity in other reactions and could be adapted for transformations involving this substrate. researchgate.netresearchgate.net Research could target the development of catalysts for:

Asymmetric Reduction: Enantioselective reduction of the nitro group could lead to chiral amines, although this is a challenging transformation.

Derivatization of an Amine Intermediate: A more common strategy would be the non-chiral reduction of the nitro group to an amine, followed by asymmetric reactions on the resulting aniline (B41778) derivative.

Enantioselective Difluoroalkylation: Methods using copper catalysts to generate difluoroenolates for reactions with aldehydes have achieved high enantiomeric excess. nih.gov While this is not a direct transformation of the target compound, it highlights a strategy for creating chiral centers with difluoromethyl groups that could be adapted. Similarly, reagent-controlled stereoselective nucleophilic difluoromethylation of ketimines is another promising approach to access chiral α-difluoromethyl amines. mdpi.com

| Asymmetric Strategy | Key Component | Potential Product | Relevant Findings on Analogues |

| Stereoselective Nucleophilic Addition | Chiral difluoromethyl sulfoximine | Enantiomerically enriched α-difluoromethyl amines | High efficiency and broad substrate scope for ketimines mdpi.com |

| Copper-Catalyzed Aldol Reaction | Chiral Copper Complex | Chiral α,α-difluoro-β-hydroxy ketones | Yields up to 99% and 92% ee achieved nih.gov |

| Hetero-Diels-Alder Reaction | Chiral-at-Iron Catalyst | Chiral dihydropyrans | Excellent diastereoselectivities and enantioselectivities reported researchgate.net |

Photochemical and Electrochemical Approaches in its Reactivity

Emerging paradigms in organic synthesis involve the use of light or electricity to drive reactions, often under mild conditions.

Photochemical Reduction: Aromatic nitro compounds can be reduced photochemically when irradiated with UV light in the presence of a hydrogen donor. rsc.org The reaction proceeds through an excited state of the nitro compound. rsc.org More recently, visible-light photocatalysis has gained traction as a greener alternative. For instance, eosin (B541160) Y, an organic dye, has been used as a photocatalyst with a reducing agent to achieve highly efficient and chemoselective reduction of nitrobenzenes to anilines using green LED light. rsc.org Investigating such systems for 1-Chloro-2-(difluoromethyl)-4-nitrobenzene could provide a selective and sustainable reduction method. The photostability and reaction pathways will depend on the solvent and specific structure. nih.govpnas.org

Electrochemical Methods: Electrocatalysis offers another route for the selective reduction of nitro groups. The use of mediators, such as polyoxometalates, has been shown to enable the highly selective electrochemical reduction of substituted nitrobenzenes to their corresponding anilines. acs.org Applying this approach to 1-Chloro-2-(difluoromethyl)-4-nitrobenzene could allow for controlled reduction without the need for chemical reductants, minimizing waste.

Integration into Sustainable and Green Chemistry Methodologies

Future work on 1-Chloro-2-(difluoromethyl)-4-nitrobenzene must incorporate the principles of green chemistry to ensure environmental and economic viability.

Green Solvents: A primary focus is the replacement of conventional hazardous solvents like halogenated hydrocarbons or N,N-dimethylformamide. nih.gov Research should explore the use of greener solvents, which can include bio-based solvents like cyclopentyl methyl ether or even water. nih.gov For reactions in aqueous media where the substrate has low solubility, phase-transfer catalysis can be employed, a technique successfully used in the synthesis of related difluoromethoxy nitrobenzene. google.com Another strategy is to perform reactions in greener alcoholic solvents like ethanol (B145695), which proved optimal for the catalytic transfer hydrogenation of nitrobenzene. researchgate.net

Biocatalysis: The use of enzymes or whole organisms as catalysts is a cornerstone of green chemistry. Several Pseudomonas species, for instance, are known to reduce nitro compounds to anilines. mdpi.com A bacterial strain has been identified that utilizes 1-chloro-4-nitrobenzene (B41953) as its sole source of carbon, nitrogen, and energy, transforming it into 2-amino-5-chlorophenol. mdpi.com Exploring the enzymatic or microbial transformation of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene could lead to highly selective and sustainable synthetic routes.

Exploration in Materials Science Applications

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govnih.gov 1-Chloro-2-(difluoromethyl)-4-nitrobenzene could serve as a valuable monomer for the creation of novel fluorinated polymers after appropriate functionalization.

Monomer Synthesis and Polymerization: A plausible research direction involves the transformation of 1-Chloro-2-(difluoromethyl)-4-nitrobenzene into a polymerizable monomer. For example, reduction of the nitro group to an amine would yield 4-amino-2-chloro-1-(difluoromethyl)benzene. This aniline derivative could then be used in polymerization reactions, such as in the formation of polyamides or polyimides. Alternatively, cross-coupling reactions could be used to introduce polymerizable groups like vinyl or acrylic moieties.

Properties of Potential Polymers: Polymers derived from this monomer would be classified as side-chain fluorinated polymers, where the difluoromethyl group is part of a side chain on a non-fluorinated backbone. nih.govyoutube.com These materials are known for their use in advanced coatings and surfaces that require durability and repellency against water and oil. youtube.com The resulting polymers could find applications in creating specialty materials for biomedical devices, high-performance coatings, or advanced textiles. nih.govyoutube.com

Q & A

Q. What are the optimal synthetic routes for 1-Chloro-2-(difluoromethyl)-4-nitrobenzene under laboratory conditions?

- Methodological Answer : Synthesis typically involves nitration and halogenation steps. For example, analogous nitrobenzene derivatives are synthesized using nitrating agents (e.g., HNO₃/H₂SO₄) followed by halogenation with Cl₂ or SOCl₂. The difluoromethyl group can be introduced via nucleophilic substitution using ClCF₂H precursors under reflux with catalysts like DMF. Reaction conditions (temperature, solvent) significantly impact yield and selectivity. For instance, using dichloromethane at 50°C for 1–12 hours minimizes side reactions, as observed in similar nitrobenzene syntheses . Optimization should include kinetic studies to balance nitro-group stability and halogenation efficiency.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

- Methodological Answer :

- NMR : ¹H/¹⁹F NMR identifies substituent positions (e.g., δ ~7.5 ppm for aromatic protons, δ ~-100 ppm for CF₂).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve nitro-aromatic impurities.

- X-ray Crystallography : SHELX programs refine crystal structures, particularly for verifying nitro-group orientation and halogen placement .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 222.99).

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if vapor exposure is possible .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate nitro-compound toxicity .

- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal. Avoid contact with reducing agents to prevent explosive byproducts .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity and physicochemical properties?

- Methodological Answer : The CF₂ group enhances lipophilicity (logP ↑) and metabolic stability via steric shielding. Its electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitutions to the para-nitro position. Computational DFT studies (e.g., Gaussian 09) show reduced HOMO-LUMO gaps (~4.5 eV), increasing susceptibility to nucleophilic attack at the chloro position .

Q. What computational methods predict the compound’s behavior in catalytic processes?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways.

- Docking Studies : AutoDock Vina assesses interactions with enzymes (e.g., cytochrome P450) for metabolic profiling.

- QM/MM : Hybrid quantum mechanics/molecular mechanics models evaluate transition states for SNAr reactions, highlighting CF₂’s role in stabilizing intermediates .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

- Methodological Answer : SHELXL refines crystal structures using high-resolution data (d-spacing < 1.0 Å). For nitro-group disorder, apply PART instructions to model alternate conformations. Twinning (e.g., by merohedry) is addressed via HKLF 5 format in SHELX . Hydrogen bonding between nitro-O and CF₂-F can be quantified using Olex2’s interaction analysis tools.

Q. What strategies mitigate competing reactions during synthesis (e.g., over-nitration or dehalogenation)?

- Methodological Answer :